REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[CH2:13][CH:12]2[N:14](CC3C=CC=CC=3)[CH:8]([CH2:9][C:10](=[O:22])[CH2:11]2)[CH2:7]1)=[O:5])[CH3:2].[H][H]>CO.[OH-].[Pd+2].[OH-]>[CH2:1]([O:3][C:4]([CH:6]1[CH2:13][CH:12]2[NH:14][CH:8]([CH2:9][C:10](=[O:22])[CH2:11]2)[CH2:7]1)=[O:5])[CH3:2] |f:3.4.5|
|
Name
|
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CC2CC(CC(C1)N2CC2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
shook for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated three times
|
Type
|
ADDITION
|
Details
|
The Parr bottle was refilled with hydrogen (30 psi)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through Celite
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CC2CC(CC(C1)N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |